molecular formula C9H6F4O3 B8631692 2-Fluoro-6-(trifluoromethyl)mandelic acid

2-Fluoro-6-(trifluoromethyl)mandelic acid

Cat. No.: B8631692
M. Wt: 238.14 g/mol
InChI Key: VZBKFZCBRHUIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-(trifluoromethyl)mandelic acid is an organic compound with the molecular formula C9H6F4O3 It is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties to the molecule

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(trifluoromethyl)mandelic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)mandelic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-6-(trifluoromethyl)mandelic acid exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target pathways involved .

Comparison with Similar Compounds

  • 2-Fluoro-6-trifluoromethylbenzoic acid
  • 2-Fluoro-6-trifluoromethylbenzamide
  • 2-Fluoro-6-trifluoromethylphenol

Comparison: Compared to these similar compounds, 2-Fluoro-6-(trifluoromethyl)mandelic acid is unique due to the presence of both fluorine and trifluoromethyl groups on a mandelic acid backbone.

Properties

Molecular Formula

C9H6F4O3

Molecular Weight

238.14 g/mol

IUPAC Name

2-[2-fluoro-6-(trifluoromethyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C9H6F4O3/c10-5-3-1-2-4(9(11,12)13)6(5)7(14)8(15)16/h1-3,7,14H,(H,15,16)

InChI Key

VZBKFZCBRHUIIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(C(=O)O)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-fluoro-6-trifluoromethylbenzaldehyde (48.4 g, 252 mmol) was converted to product in a manner substantially analogous to Preparation 59 to yield 49.7 g. (84%). EA, MS(FD).
Quantity
48.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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